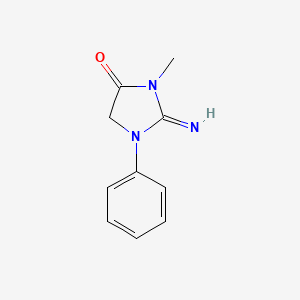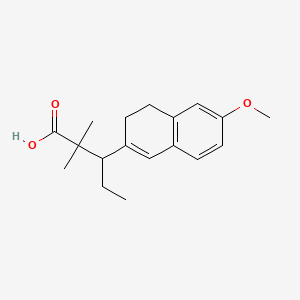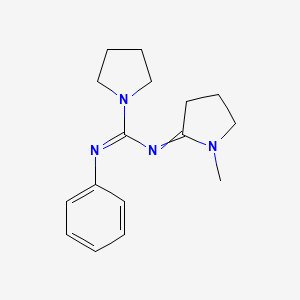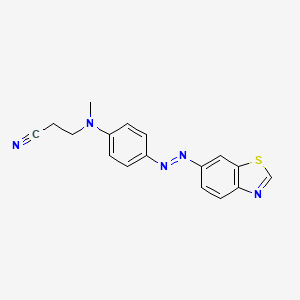
NIOSH/UG3350000
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/UG3350000 is a synthetic organic compound with the molecular formula C17H15N5S and a molecular weight of 321.4 g/mol. This compound is known for its unique structure, which includes a benzothiazole ring and an azo group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of NIOSH/UG3350000 typically involves the following steps:
Diazotization: The starting material, 4-(N-2-Cyanoethyl-N-methylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzothiazole under basic conditions to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
NIOSH/UG3350000 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Scientific Research Applications
NIOSH/UG3350000 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of NIOSH/UG3350000 involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects. The benzothiazole ring is known to interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to NIOSH/UG3350000 include:
4-(N-2-Cyanoethyl-N-methylamino)phenylazo)benzene: Lacks the benzothiazole ring, making it less effective in certain applications.
6-(4-(N-2-Cyanoethyl-N-methylamino)phenylazo)benzimidazole: Contains a benzimidazole ring instead of benzothiazole, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the benzothiazole ring and azo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92887-88-2 |
|---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-6-yldiazenyl)-N-methylanilino]propanenitrile |
InChI |
InChI=1S/C17H15N5S/c1-22(10-2-9-18)15-6-3-13(4-7-15)20-21-14-5-8-16-17(11-14)23-12-19-16/h3-8,11-12H,2,10H2,1H3 |
InChI Key |
ZJMFUDSDHHVADM-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Synonyms |
6-(4-(N-2-cyanoethyl-N-methylamino)phenylazo)benzothiazole CNEt6BT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


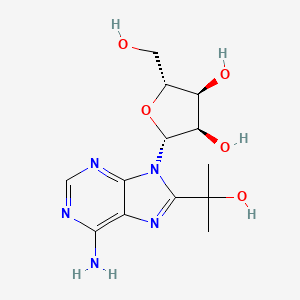


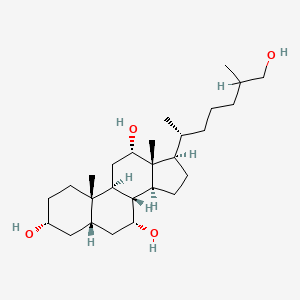
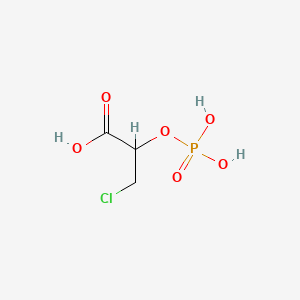

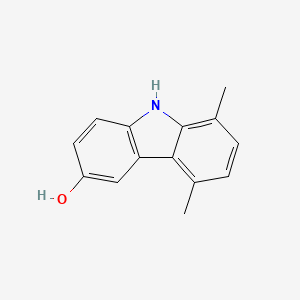
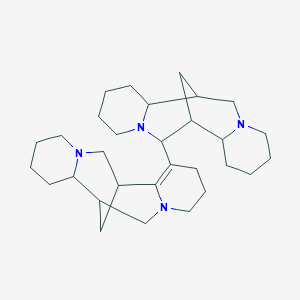
![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)

